Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves multiple steps, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. For example, the synthesis of 4-chloro-8-methoxyquinoline, a related compound, was achieved from 2-anisidine and diethyl(ethoxymethylene) malonate through these steps, with an overall yield of 33.81%. This process was optimized and confirmed by 1H NMR and MS, demonstrating the complex and carefully controlled steps involved in synthesizing such compounds (Jiang Jia-mei, 2010).
Molecular Structure Analysis
Molecular structure analysis often involves crystallography and spectroscopy to determine the arrangement of atoms within a molecule. While specific studies on Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate's molecular structure are scarce, related compounds have been analyzed using X-ray crystallography, revealing detailed information about their crystal systems, space groups, and molecular dimensions. These analyses are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactions of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate and its derivatives are influenced by its functional groups. Reactions such as esterification, halogenation, and nucleophilic attacks are common. For instance, the synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane-promoted Friedländer reaction showcase the compound's reactivity and potential for further chemical modifications (Yang Li et al., 2020).
Scientific Research Applications
1. Microwave-assisted Synthesis of Quinoline Derivatives
- Summary of Application : This method involves the synthesis of quinoline and its derivatives using microwave irradiation. It is a green pathway for the synthesis of quinoline derivatives and is significantly more effective than traditional methods .
- Methods of Application : The synthesis methods are pollution-free, energy-efficient, less time-consuming, and involve solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
- Results or Outcomes : The microwave-assisted synthesis of quinoline derivatives has been proven to be more effective than traditional methods. These techniques can be implemented in industries to increase atom economy .
2. Synthesis of Quinolinyl-pyrazoles
- Summary of Application : Quinolinyl-pyrazoles have been synthesized and studied for their efficacy against typical drugs in the market .
- Methods of Application : One of the methods involves treating ethyl-6-chloro-2-methylquinoline-4-carboxylate with pyrazole-4-carboxaldehydes .
- Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against the typical drugs in the market .
3. Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific synthesis method for this compound is not provided .
- Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .
4. Synthesis of Quinolinyl-pyrazoles
- Summary of Application : This method involves the synthesis of quinolinyl-pyrazoles, which are pharmacologically important .
- Methods of Application : The synthesis involves treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine .
- Results or Outcomes : The synthesized quinolinyl-pyrazoles have been screened for their efficacy against typical drugs in the market .
5. Chemistry of 2-chloroquinoline-3-carbaldehyde
- Summary of Application : This review highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- Methods of Application : The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes : The review provides a comprehensive overview of the recent developments in the chemistry of 2-chloroquinoline-3-carbaldehyde .
6. Synthesis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Summary of Application : This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application : The specific synthesis method for this compound is not provided .
- Results or Outcomes : The product is sold “as-is” without any specific analytical data or warranties .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGQUFEJWWDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307938 | |
Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
CAS RN |
22931-71-1 | |
Record name | 22931-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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